molecular formula C20H30O3 B12339838 (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

Cat. No.: B12339838
M. Wt: 318.4 g/mol
InChI Key: QHOKDYBJJBDJGY-WFPHMWACSA-N
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Description

11(12)-Epoxyeicosatrienoic acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and pain perception.

Preparation Methods

The synthesis of 11(12)-Epoxyeicosatrienoic acid typically involves the enzymatic conversion of arachidonic acid by cytochrome P450 epoxygenases. This process can be carried out in vitro using purified enzymes or in vivo within biological systems. Industrial production methods may involve the use of recombinant enzymes or microbial systems engineered to express the necessary cytochrome P450 enzymes.

Chemical Reactions Analysis

11(12)-Epoxyeicosatrienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of dihydroxyeicosatrienoic acids.

    Reduction: This reaction can convert the epoxide group to a diol.

    Hydrolysis: This reaction can open the epoxide ring, leading to the formation of vicinal diols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions are typically dihydroxyeicosatrienoic acids and vicinal diols.

Scientific Research Applications

11(12)-Epoxyeicosatrienoic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of epoxide formation and metabolism.

    Biology: It plays a role in the regulation of various physiological processes, making it a subject of interest in studies on blood pressure regulation, inflammation, and pain perception.

    Medicine: It has potential therapeutic applications in the treatment of hypertension, inflammation, and pain.

    Industry: It can be used in the development of new drugs and therapeutic agents targeting the pathways regulated by epoxyeicosatrienoic acids.

Mechanism of Action

11(12)-Epoxyeicosatrienoic acid exerts its effects by binding to specific receptors and activating signaling pathways. It can activate peroxisome proliferator-activated receptors and other nuclear receptors, leading to changes in gene expression. It also modulates the activity of ion channels and enzymes involved in the regulation of blood pressure, inflammation, and pain perception.

Comparison with Similar Compounds

11(12)-Epoxyeicosatrienoic acid is part of a family of epoxyeicosatrienoic acids, which includes other compounds like 8(9)-Epoxyeicosatrienoic acid, 14(15)-Epoxyeicosatrienoic acid, and 5(6)-Epoxyeicosatrienoic acid. These compounds share similar structures and functions but differ in the position of the epoxide group. 11(12)-Epoxyeicosatrienoic acid is unique in its specific binding affinities and the particular signaling pathways it activates.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

QHOKDYBJJBDJGY-WFPHMWACSA-N

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Origin of Product

United States

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